molecular formula C17H14I2N2O3 B11527154 N'-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide

N'-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide

Cat. No.: B11527154
M. Wt: 548.11 g/mol
InChI Key: MHIFIMIGGOLSQS-KEBDBYFISA-N
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Description

N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide is a complex organic compound characterized by its unique structure, which includes iodine atoms and a benzohydrazide moiety

Properties

Molecular Formula

C17H14I2N2O3

Molecular Weight

548.11 g/mol

IUPAC Name

N-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C17H14I2N2O3/c1-2-6-24-16-14(18)7-11(8-15(16)19)10-20-21-17(23)12-4-3-5-13(22)9-12/h2-5,7-10,22H,1,6H2,(H,21,23)/b20-10+

InChI Key

MHIFIMIGGOLSQS-KEBDBYFISA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=CC(=CC=C2)O)I

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=CC(=CC=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide typically involves multiple steps. One common approach is the reaction of 3,5-diiodo-4-(prop-2-en-1-yloxy)benzaldehyde with 3-hydroxybenzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the hydrazide group.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diiodo-4-(prop-2-en-1-yloxy)benzamide
  • 3,5-Diiodo-4-(prop-2-en-1-yloxy)benzoic acid

Uniqueness

N’-[(E)-[3,5-Diiodo-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-3-hydroxybenzohydrazide is unique due to its combination of iodine atoms and the benzohydrazide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities that make it valuable for research and industrial applications.

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